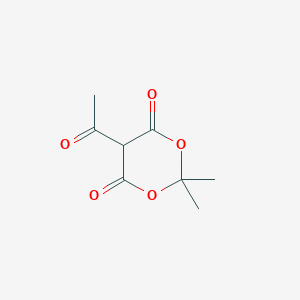

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJDMDJIAAHSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)OC(OC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376974 | |

| Record name | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72324-39-1 | |

| Record name | 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72324-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione chemical properties

An In-depth Technical Guide to 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Introduction

This compound, also commonly known as Acetyl Meldrum's Acid, is a versatile organic compound with significant applications in chemical synthesis and pharmaceutical development.[1][2][3] As a derivative of Meldrum's acid, it serves as a key intermediate and building block for synthesizing a wide range of complex molecules and heterocyclic compounds.[4][5][6] Its unique reactivity, particularly as an acylacetylating agent and a precursor to acylketenes, makes it a valuable reagent for researchers and drug development professionals.[7][8] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and core applications.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. Data is compiled from various chemical data repositories and suppliers.

| Property | Value |

| IUPAC Name | This compound[9] |

| Synonyms | Acetyl Meldrum's Acid, 1,3-Dioxane-4,6-dione, 5-acetyl-2,2-dimethyl-[1][2] |

| CAS Number | 72324-39-1[1][9][10] |

| Molecular Formula | C₈H₁₀O₅[1][3][9][10] |

| Molecular Weight | 186.16 g/mol [1][9][10] |

| Appearance | White crystalline powder[1][11] |

| Melting Point | 83-85 °C[2][12] or 187-190 °C[1][11] (Note: Discrepancy exists in reported values) |

| Boiling Point | 417.9 ± 45.0 °C (Predicted)[2][12] |

| Density | 1.231 - 1.32 g/cm³[1][2][11] |

| Solubility | Slightly soluble in water. Soluble in various organic solvents including acetone, methanol, chloroform, dichloromethane, ethyl acetate, and DMSO.[1][11][13] |

| InChI | InChI=1S/C8H10O5/c1-4(9)5-6(10)12-8(2,3)13-7(5)11/h5H,1-3H3[3][9] |

| SMILES | CC(=O)C1C(=O)OC(OC1=O)(C)C[9] |

Reactivity and Stability

This compound is stable under standard storage conditions, with a typical shelf life of 24 months when stored in a cool, dry, and well-ventilated place.[1]

The primary reactivity of this compound stems from its identity as an acyl Meldrum's acid.[7][8] A key reaction is its thermal decomposition, where it readily eliminates acetone and carbon dioxide to generate a highly reactive acylketene intermediate.[6][7][8] This intermediate can then participate in various cycloaddition and nucleophilic addition reactions, making it a powerful tool in organic synthesis.

Caption: General reactivity pathway of Acetyl Meldrum's Acid.

Experimental Protocols

Synthesis of 5-Acyl Meldrum's Acid Derivatives

The synthesis of this compound is typically achieved through the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The following is a representative experimental protocol adapted from established procedures for the acylation of Meldrum's acid.[14] Note that this reaction yields the enol tautomer, 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, which exists in equilibrium with the target keto form.

Materials:

-

Meldrum's acid (1 equivalent)

-

Dichloromethane (CH₂Cl₂)

-

Pyridine (2.1 equivalents)

-

Acetyl chloride (1.2 equivalents)

-

Methanol (for quenching)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A flame-dried, three-necked, round-bottomed flask is equipped with a stir bar, a nitrogen inlet, and an addition funnel.

-

The flask is charged with Meldrum's acid dissolved in dichloromethane.

-

Pyridine is added, and the resulting mixture is cooled to -25°C.[14]

-

A solution of acetyl chloride in dichloromethane is added slowly to the reaction mixture via the addition funnel over a period of 1 hour, maintaining the low temperature.[14]

-

After the addition is complete, the reaction is allowed to warm slowly to 0°C over 3 hours.[14]

-

The reaction is quenched by the addition of methanol and stirred for 15 minutes.[14]

-

The mixture is transferred to a separatory funnel, diluted with additional dichloromethane, and washed sequentially with saturated aqueous ammonium chloride and water.[14]

-

The combined aqueous layers are back-extracted with dichloromethane.[14]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[14]

-

The resulting solid can be further purified as needed.

Caption: A typical workflow for the synthesis of 5-Acyl Meldrum's Acid.

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical ingredients and complex heterocyclic systems.[1][3] Its ability to act as a synthetic equivalent of an acylketene is particularly useful in constructing carbon-carbon and carbon-heteroatom bonds.[6][7]

-

Organic Chemistry Research: The compound is widely used as a reagent in academic and industrial research for developing new synthetic methodologies.[1][11] It is employed in multicomponent reactions, which are efficient processes for building molecular diversity.[15][16]

-

Synthesis of β-Keto Esters: Alcoholysis of acyl Meldrum's acids provides a straightforward route to β-keto esters, which are fundamental building blocks in organic synthesis.[6]

Safety and Handling

Hazard Identification:

-

GHS Classification: The compound is classified as harmful if swallowed (Acute toxicity, oral), causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[9]

Recommended Safety Precautions:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][11] Recommended storage temperature is often between 2-8°C.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[17]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, rinse mouth and seek medical advice.[17]

References

- 1. 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Supplier in Mumbai, 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Trader, Maharashtra [chemicalmanufacturers.in]

- 2. chembk.com [chembk.com]

- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]

- 4. chembk.com [chembk.com]

- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Online | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]

- 6. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C8H10O5 | CID 2763470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. tradeindia.com [tradeindia.com]

- 12. 72324-39-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Acetyl meldrum's acid | CAS:85920-63-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. orgchemres.org [orgchemres.org]

- 16. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 17. tcichemicals.com [tcichemicals.com]

Synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Acetyl Meldrum's Acid. This compound serves as a crucial intermediate in various organic syntheses, particularly in the preparation of β-keto esters and other heterocyclic compounds.[1][2][3] This document outlines a detailed experimental protocol, summarizes key quantitative data, and illustrates the reaction workflow.

Core Synthesis

The preparation of this compound is achieved through the C-acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[3][4][5] The acidic nature of the methylene group at the C5 position of Meldrum's acid allows for straightforward acylation using an acylating agent, typically acetyl chloride, in the presence of a base such as pyridine.[4][5][6]

Experimental Protocol

This section details a common laboratory procedure for the synthesis of this compound.

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Acetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Methanol

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Sodium sulfate (Na₂SO₄)

-

3 M Hydrochloric acid (HCl)

-

Water

Equipment:

-

Three-necked, round-bottomed flask (flame-dried)

-

Magnetic stirrer and stir bar

-

Pressure-equalizing addition funnel with septum

-

Nitrogen inlet adapter

-

Ice bath or cryocooler

-

Separatory funnel

-

Rotary evaporator

-

Mortar and pestle

-

Vacuum line

Procedure:

-

Reaction Setup: A flame-dried 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a nitrogen inlet adapter, and a pressure-equalizing addition funnel fitted with a rubber septum.

-

Initial Reagents: The flask is charged with 22.0 g of Meldrum's acid dissolved in 153 mL of anhydrous dichloromethane. To this solution, 24.8 mL of anhydrous pyridine is added.[7]

-

Cooling: The reaction mixture is cooled to a temperature between -25°C and 0°C using an appropriate cooling bath.[6][7]

-

Addition of Acetyl Chloride: A solution of 13.1 mL of acetyl chloride in 18.3 mL of anhydrous dichloromethane is prepared and slowly added to the reaction mixture via the addition funnel over a period of 1 hour.[7]

-

Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to slowly warm to room temperature (25°C) over 3 hours.[6][7]

-

Quenching: The reaction is quenched by the addition of 30 mL of methanol, and stirring is continued for an additional 15 minutes.[7]

-

Work-up:

-

The reaction mixture is transferred to a 2000-mL separatory funnel and diluted with 100 mL of dichloromethane.[7]

-

The organic layer is washed three times with 140 mL of saturated aqueous ammonium chloride, followed by one wash with 140 mL of water.[7] In an alternative work-up, the mixture is acidified with 3 M HCl and extracted multiple times with dichloromethane.[6]

-

The aqueous layers are combined and back-extracted three times with 100 mL of dichloromethane.[7]

-

-

Drying and Solvent Removal: The combined organic layers are dried over 200 g of sodium sulfate for 3 hours.[7] The solution is then filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[7][8]

-

Purification: The resulting residual solid is broken into a fine powder using a mortar and pestle and placed under vacuum overnight to remove any remaining pyridine. This yields the acylated Meldrum's acid, which is often suitable for subsequent steps without further purification.[7]

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Meldrum's Acid | 22.0 g (0.153 mol) | [7] |

| Acetyl Chloride | 13.1 mL (0.184 mol) | [7] |

| Pyridine | 24.8 mL (0.307 mol) | [7] |

| Dichloromethane | 153 mL + 18.3 mL | [7] |

| Reaction Conditions | ||

| Initial Temperature | -25°C to 0°C | [6][7] |

| Reaction Time | 4 hours | [6][7] |

| Product | ||

| Yield | ~26.0 g (quantitative) | [6][7] |

| Molecular Formula | C₈H₁₀O₅ | [2][9] |

| Molar Mass | 186.16 g/mol | [2][9] |

| Melting Point | 83-85°C | [2] |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

References

- 1. 5-Acetyl-2,2-dimethyl-1,3- dioxane-4,6-dione (AcetylMeldrum's Acid) [chembk.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Meldrum's acid [chem-is-you.blogspot.com]

- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | C8H10O5 | CID 2763470 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Acetyl Meldrum's Acid)

CAS Number: 72324-39-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known in the scientific community as Acetyl Meldrum's Acid, is a versatile synthetic intermediate with significant applications in organic chemistry. As a derivative of Meldrum's acid, it possesses a highly reactive acyl group at the C-5 position, making it a powerful reagent for a variety of chemical transformations. Its unique structure, combining the functionalities of a β-keto ester and a cyclic diketone, allows it to serve as a key building block in the synthesis of complex organic molecules, including heterocyclic compounds and precursors for active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and experimental applications, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is typically a colorless or pale-yellow crystalline solid. It is soluble in many organic solvents such as dichloromethane, ethanol, and ether, and slightly soluble in water. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| CAS Number | 72324-39-1 | [2] |

| Molecular Formula | C₈H₁₀O₅ | [3] |

| Molecular Weight | 186.16 g/mol | [3] |

| Melting Point | 83-85 °C | [4] |

| Appearance | Colorless or pale-yellow solid | |

| ¹H NMR (300 MHz, CDCl₃) | δ: 1.71 (s, 6H), 2.64 (s, 3H) | [5] |

| ¹³C NMR (75 MHz, CDCl₃) | δ: 37.5, 42.4, 45.1, 106.2, 118.6, 174.8, 184.2, 207.5 | [5] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) using an acetylating agent like acetyl chloride in the presence of a base such as pyridine.[5] This reaction takes advantage of the high acidity of the C-5 proton of Meldrum's acid.[6]

General Synthesis Pathway

The synthesis involves the deprotonation of Meldrum's acid at the C-5 position by a base, followed by nucleophilic attack of the resulting enolate on the electrophilic carbonyl carbon of acetyl chloride.

References

Acetyl Meldrum's Acid: A Comprehensive Technical Guide to its Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Meldrum's acid, formally known as 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS No. 72324-39-1), is a highly versatile and reactive organic compound. Its unique structural and electronic properties make it a valuable building block in a multitude of synthetic applications, particularly in the pharmaceutical industry for the synthesis of heterocyclic compounds like β-lactams and oxazinones.[1] This technical guide provides an in-depth analysis of the structure and bonding of Acetyl Meldrum's Acid, supported by quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations to elucidate key concepts.

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is renowned for the high acidity of its C5 methylene protons, a feature attributed to the rigid, boat-like conformation of the six-membered ring which aligns the carbonyl groups for effective resonance stabilization of the conjugate base.[2] The introduction of an acetyl group at the C5 position to form Acetyl Meldrum's Acid further enhances its utility as a synthetic intermediate. This guide will delve into the intricacies of its molecular architecture, the nature of its chemical bonds, and the experimental basis for this understanding.

Molecular Structure and Bonding

The structural framework of Acetyl Meldrum's Acid consists of a 1,3-dioxane-4,6-dione ring substituted with two methyl groups at the C2 position and an acetyl group at the C5 position.

Conformation of the 1,3-Dioxane-4,6-dione Ring

X-ray crystallographic studies of various Meldrum's acid derivatives consistently reveal that the 1,3-dioxane-4,6-dione ring adopts a flattened boat conformation .[3] This conformation is a key factor contributing to the compound's high acidity and reactivity. In this arrangement, the axial and equatorial positions are distinct, influencing the stereochemical outcomes of reactions.

Bonding and Electronic Effects

The bonding in Acetyl Meldrum's Acid is characterized by a combination of sigma and pi bonds, with significant electronic delocalization. The presence of four electronegative oxygen atoms dramatically influences the electron density distribution within the molecule.

-

Carbonyl Groups: The two carbonyl groups (C=O) at the C4 and C6 positions are highly polarized, with the carbon atoms being electrophilic and the oxygen atoms being nucleophilic.

-

Acetyl Group: The acetyl group's carbonyl is also a site of electrophilicity. More importantly, the enolizable nature of the diketone structure allows for a variety of reactions.[1]

-

Resonance and Acidity: The acidity of the C5 proton in the parent Meldrum's acid is a consequence of the resonance stabilization of the resulting carbanion, where the negative charge is delocalized over the two carbonyl oxygen atoms.[2] In Acetyl Meldrum's Acid, the acetyl group further withdraws electron density, though the primary reactive site often involves the acetyl group itself.

A diagram illustrating the key bonding features and electron distribution is presented below.

References

In-Depth Technical Guide: Physical and Chemical Properties of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a key intermediate in pharmaceutical and organic synthesis. This document includes a summary of its quantitative physical data, a detailed experimental protocol for the synthesis of a closely related precursor, and a visual representation of the synthetic workflow.

Core Physical and Chemical Properties

This compound, also known as Acetyl Meldrum's Acid, is a white crystalline solid that is stable under standard laboratory conditions.[1][2] It is characterized by low volatility and is odorless.[1][2] This compound serves as a versatile reagent in various chemical transformations, valued for its reactivity and solubility in common organic solvents.[1]

Data Presentation: Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note the variations in reported melting and boiling points across different sources, which may be attributed to different experimental conditions or sample purities.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₅ | [1][2][3][4] |

| Molecular Weight | 186.16 g/mol | [1][2][3][4] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 83-85 °C | [5] |

| 187-190 °C | [1][2] | |

| 138-140 °C | [6] | |

| Boiling Point | 417.9 ± 45.0 °C (Predicted) | [5] |

| 361.4 °C | [6] | |

| Density | 1.32 g/cm³ | [1][2] |

| 1.231 g/cm³ | [5] | |

| Solubility | Slightly soluble in water.[1][2][6] Soluble in organic solvents such as acetone, methanol, ethanol, ether, chloroform, dichloromethane, and DMSO.[1][2][6] | |

| Purity | >97% | [1] |

| CAS Number | 72324-39-1 | [1][3][4][5] |

Experimental Protocols

While a specific protocol for the direct synthesis of this compound was not detailed in the provided search results, a well-documented procedure for the synthesis of its immediate precursor, 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (the enol form of Acetyl Meldrum's Acid), is available.[7] This acylation of Meldrum's acid is a foundational step.

Synthesis of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This procedure details the acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to yield the enol form of this compound.

Materials:

-

Meldrum's acid (22.0 g)

-

Methylene chloride (153 mL + 18.3 mL + 100 mL for dilution + 3 x 100 mL for extraction)

-

Pyridine (24.8 mL)

-

Acetyl chloride (13.1 mL)

-

Methanol (30 mL)

-

Saturated aqueous ammonium chloride (3 x 140 mL)

-

Water (140 mL)

-

Sodium sulfate (200 g)

Procedure:

-

A 500-mL, three-necked, round-bottomed flask, previously flame-dried, is equipped with a stir bar, a nitrogen inlet adapter, and a pressure-equalizing addition funnel fitted with a rubber septum.

-

The flask is charged with 22.0 g of Meldrum's acid dissolved in 153 mL of methylene chloride and 24.8 mL of pyridine.

-

The mixture is cooled to -25 °C.

-

A solution of 13.1 mL of acetyl chloride in 18.3 mL of methylene chloride is added slowly to the reaction mixture via the addition funnel over a period of 1 hour.

-

Following the complete addition of acetyl chloride, the reaction is gradually warmed to 0 °C over 3 hours.

-

The reaction is quenched by the addition of 30 mL of methanol, and stirring is continued for an additional 15 minutes.

-

The reaction mixture is then transferred to a 2000-mL separatory funnel, diluted with 100 mL of methylene chloride, and washed sequentially with saturated aqueous ammonium chloride (3 x 140 mL) and water (140 mL).

-

The combined aqueous layers are extracted with methylene chloride (3 x 100 mL).

-

The combined organic layers are dried over 200 g of sodium sulfate for 3 hours.

-

The solution is filtered into a 1000-mL round-bottomed flask, and the methylene chloride is removed under reduced pressure.

-

The resulting residual orange solid can be further purified by grinding it into a fine powder and placing it under a vacuum overnight to remove any residual pyridine, yielding 26.0 g of the acylated Meldrum's acid.[7]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

References

- 1. 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Supplier in Mumbai, 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Trader, Maharashtra [chemicalmanufacturers.in]

- 2. This compound - Cas No: 72324-39-1, Molecular Formula: C8h10o5, Purity: 97%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. This compound | C8H10O5 | CID 2763470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of Acetyl Meldrum's Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Acetyl Meldrum's Acid (5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione), a key intermediate in various organic syntheses. The following sections detail its characteristic spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for its synthesis and analysis.

Spectroscopic Data

The spectroscopic data for Acetyl Meldrum's Acid is crucial for its identification and characterization. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Acetyl Meldrum's Acid

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 1.71 | s | 6H | 2 x C(CH₃)₂ | [1] |

| 2.64 | s | 3H | CH₃-C= | [1] |

Solvent: CDCl₃, Frequency: 300 MHz[1] Note: The acidic proton of the enol form was not observed in the ¹H NMR spectrum.[1]

Table 2: ¹³C NMR Spectroscopic Data for Acetyl Meldrum's Acid

| Chemical Shift (δ) ppm | Assignment | Reference |

| 37.5 | C(CH₃)₂ | [1] |

| 42.4 | C(CH₃)₂ | [1] |

| 45.1 | C-5 | [1] |

| 106.2 | O-C-O | [1] |

| 118.6 | C=C-OH | [1] |

| 174.8 | C=O | [1] |

| 184.2 | C=O | [1] |

| 207.5 | C=C-OH | [1] |

Solvent: CDCl₃, Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Acetyl Meldrum's Acid

| Wavenumber (cm⁻¹) | Interpretation | Reference |

| 3007 | C-H stretch (aromatic/vinylic) | [1] |

| 1665 | C=O stretch (conjugated ketone) | [1] |

| 1615 | C=C stretch | [1] |

| 1410, 1385, 1340 | C-H bend | [1] |

| 1250, 1215, 1170 | C-O stretch | [1] |

Sample Phase: Neat[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Acetyl Meldrum's Acid

| m/z | Interpretation | Reference |

| 186.0524 | [M]⁺ (Calculated for C₈H₁₀O₅: 186.0528) | [2] |

Experimental Protocols

Synthesis of Acetyl Meldrum's Acid[1][2][3]

This procedure is adapted from established literature methods.

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 3 M

-

Magnesium sulfate (MgSO₄) or Sodium Bicarbonate (NaHCO₃)

-

Methanol

Procedure:

-

A solution of Meldrum's acid (e.g., 4.2 g, 28.7 mmol) in dry dichloromethane (15 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Dry pyridine (e.g., 2.3 mL) is added to the solution.

-

The resulting mixture is cooled to 0°C in an ice bath.

-

A solution of acetyl chloride (e.g., 2.34 g, 28.7 mmol) in dry dichloromethane (5 mL) is added dropwise to the cooled reaction mixture over a period of 1 hour.

-

After the addition is complete, the reaction is stirred at 0°C for an additional hour and then allowed to warm to room temperature and stirred for another 3 hours.

-

The reaction is quenched by the addition of water and acidified with 3 M HCl.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (5 x 80 mL).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Acetyl Meldrum's Acid as a solid.

Purification: Attempted purification can lead to significant product loss.[2] For many applications, the crude product is of sufficient purity to be used in subsequent steps. If necessary, it can be recrystallized, though specific solvent systems are not consistently reported and may require optimization.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: A small amount of Acetyl Meldrum's Acid is dissolved in deuterated chloroform (CDCl₃).

-

Instrument: A standard NMR spectrometer (e.g., 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR) is used.

-

Data Acquisition: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The spectrum can be obtained from a neat sample using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Instrument: A mass spectrometer capable of high-resolution mass analysis is preferred for accurate mass determination.

-

Data Acquisition: The instrument is operated in electron ionization (EI) mode to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of Acetyl Meldrum's Acid.

References

An In-depth Technical Guide to 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Acetyl Meldrum's Acid)

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Acetyl Meldrum's Acid, is a versatile organic compound that serves as a crucial building block in synthetic chemistry. Its unique structural features, particularly the high acidity of the C5 proton and the rigid cyclic structure, make it a valuable reagent for creating complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical and materials science research. It is widely utilized as an intermediate in the synthesis of pharmaceuticals, heterocyclic compounds, and other fine chemicals.[2][3]

Physicochemical Properties

This compound is a white crystalline powder that is stable under standard laboratory conditions.[2][4] It is characterized by low volatility and is odorless.[2][4] While only slightly soluble in water, it dissolves readily in common organic solvents like acetone and methanol.[2][4]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 186.16 g/mol | [4][5][6] |

| Molecular Formula | C₈H₁₀O₅ | [2][7][5] |

| CAS Number | 72324-39-1 | [2][5][8] |

| Appearance | White crystalline powder | [2][4] |

| Melting Point | 83-85 °C or 187-190 °C | [2][7][4] |

| Density | 1.32 g/cm³ | [2][4] |

| Solubility | Slightly soluble in water; Soluble in acetone, methanol | [2][4] |

| Purity | Typically >97% | [2][4] |

| Shelf Life | 24 months under recommended storage conditions | [2][4] |

Note: Discrepancies in reported melting points may be due to different polymorphic forms or measurement conditions.

Synthesis and Experimental Protocols

The compound is a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[1] The synthesis of acylated Meldrum's acid derivatives generally involves the reaction of Meldrum's acid with an acylating agent in the presence of a base.

Protocol: Synthesis of Acyl Meldrum's Acid

This protocol is a representative method for the acylation of Meldrum's acid, adapted from established procedures.[9][10]

Materials:

-

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Dichloromethane (anhydrous)

-

Pyridine (anhydrous)

-

Acetyl chloride

-

Methanol

-

Saturated aqueous ammonium chloride

-

Sodium sulfate (anhydrous)

Procedure:

-

A flame-dried, three-necked, round-bottomed flask is equipped with a magnetic stir bar and a nitrogen inlet.

-

Meldrum's acid (e.g., 22.0 g) is dissolved in dichloromethane (e.g., 153 mL).[9]

-

Pyridine (e.g., 24.8 mL) is added, and the mixture is cooled to between -25 °C and 0 °C.[9][10]

-

A solution of acetyl chloride (e.g., 13.1 mL) in dichloromethane (e.g., 18.3 mL) is added dropwise over 1 hour while maintaining the low temperature.[9]

-

After the addition is complete, the reaction is allowed to warm slowly to 0 °C over 3 hours.[9]

-

The reaction is quenched by the addition of methanol (e.g., 30 mL).[9]

-

The mixture is transferred to a separatory funnel, diluted with additional dichloromethane, and washed sequentially with saturated aqueous ammonium chloride and water.[9]

-

The combined aqueous layers are back-extracted with dichloromethane.[9]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[9]

-

The resulting solid can be further purified by recrystallization or by placing it under a high vacuum to remove residual pyridine.[9]

Caption: Synthesis Workflow for this compound.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile synthetic intermediate.[2][7]

-

Heterocyclic Synthesis: It is a key precursor for a wide range of heterocyclic compounds. The pyrolysis of its derivatives generates highly reactive acylketene intermediates, which can undergo cycloaddition reactions to form pyridones, pyranones, and other important scaffolds.[11][12] These structures are present in numerous biologically active molecules, including those with anticancer and antibacterial properties.[12]

-

Pharmaceutical Intermediates: The compound serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][7][4] Its ability to introduce a β-keto ester functionality via alcoholysis makes it a powerful tool in constructing complex drug molecules.[11]

-

Knoevenagel Condensation: As a derivative of Meldrum's acid, it participates in Knoevenagel condensations with aldehydes and ketones.[13] This carbon-carbon bond-forming reaction is fundamental in organic synthesis for creating α,β-unsaturated systems, which are precursors to many other functional groups and molecular frameworks.[13]

-

Natural Product Synthesis: The unique reactivity of Meldrum's acid and its derivatives has been harnessed in the total synthesis of complex natural products.[11] They provide an efficient route to polyketide-derived structures.[11]

Caption: Core Reactivity and Application Pathways of Acetyl Meldrum's Acid.

Safety and Handling

While extensive toxicological studies are not widely available, standard laboratory safety precautions should be observed when handling this compound.[7][3]

-

Hazards: It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact.[3]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][4] Keep away from sources of ignition.[7][3]

Conclusion

This compound is a high-value reagent in modern organic synthesis. Its predictable reactivity and utility as a precursor to reactive intermediates like acylketenes make it indispensable for the construction of diverse and complex molecules. For researchers in drug discovery and materials science, a thorough understanding of this compound's properties and reaction protocols is essential for leveraging its full synthetic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Supplier in Mumbai, 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Trader, Maharashtra [chemicalmanufacturers.in]

- 3. chembk.com [chembk.com]

- 4. tradeindia.com [tradeindia.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C8H10O5 | CID 2763470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. ir.uitm.edu.my [ir.uitm.edu.my]

Stability and Storage of 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, a derivative of Meldrum's acid, is a versatile reagent in organic synthesis, valued for its utility in constructing complex molecular architectures. As with any reactive chemical species, understanding its stability profile and optimal storage conditions is paramount to ensure its integrity, reactivity, and the reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the stability and recommended storage practices for this compound, drawing from available data on the compound and its structural analogs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀O₅ |

| Molecular Weight | 186.16 g/mol |

| Appearance | White crystalline powder[1] |

| Melting Point | 83-85 °C |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as acetone and methanol[1] |

| Purity | Typically >97%[1] |

Stability Profile

This compound is generally considered to be stable under standard laboratory conditions.[1] However, as a member of the acyl Meldrum's acid family, it is susceptible to degradation under certain conditions, primarily through hydrolysis and thermal decomposition.

Thermal Stability

Hydrolytic Stability

The 1,3-dioxane-4,6-dione ring is susceptible to hydrolysis, which would lead to the formation of acetic acid, malonic acid, and acetone. Kinetic studies on the hydrolysis of other Meldrum's acid derivatives have shown that the rate of hydrolysis is dependent on pH.[6][7] It is therefore recommended to protect this compound from moisture and high humidity environments.

Photostability

While specific photostability studies on this compound are not extensively documented, studies on other Meldrum's acid derivatives, such as Diazo Meldrum's acid, indicate photochemical reactivity upon UV irradiation.[8] As a general precaution, it is advisable to store the compound in light-resistant containers to minimize potential photodegradation.

Recommended Storage Conditions

Based on the available information, the following storage conditions are recommended to ensure the long-term stability and integrity of this compound.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is often recommended. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). |

| Container | Keep container tightly closed in a dry and well-ventilated place.[1] |

| Light Exposure | Protect from light by using amber or opaque containers. |

| Moisture | Avoid exposure to moisture and high humidity. |

| Shelf Life | Up to 24 months under recommended storage conditions.[1] |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating HPLC method should be capable of separating the intact this compound from its potential degradation products. A method adapted from the analysis of Meldrum's acid could serve as a starting point.[9]

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210 nm or a wavelength of maximum absorbance for the acetyl chromophore). |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This method would need to be validated to ensure it can accurately and precisely quantify this compound in the presence of its degradation products.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[10]

Table 4: Recommended Forced Degradation Conditions

| Stress Condition | Protocol |

| Acid Hydrolysis | Reflux with 0.1 N HCl at 60 °C for 30 minutes.[10] |

| Base Hydrolysis | Reflux with 0.1 N NaOH at 60 °C for 30 minutes.[10] |

| Neutral Hydrolysis | Reflux with water at 60 °C for 30 minutes.[10] |

| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Heat the solid compound at a temperature below its melting point (e.g., 60-70 °C) for a specified period. |

| Photodegradation | Expose the compound (solid and in solution) to UV and visible light in a photostability chamber. |

Samples from these stress conditions should be analyzed by the validated HPLC method to identify and quantify any degradation products.

Visualizations

Logical Relationship of Storage and Stability

Caption: Factors Influencing Compound Stability.

Experimental Workflow for Stability Assessment

Caption: Stability Assessment Workflow.

Conclusion

While this compound is a stable compound under recommended storage conditions, its susceptibility to thermal and hydrolytic degradation necessitates careful handling and storage. Adherence to the guidelines outlined in this document—storing the compound in a cool, dry, and dark environment with the container tightly sealed—is critical for maintaining its quality and ensuring reliable performance in research and development applications. For critical applications, it is highly recommended to perform stability studies using a validated stability-indicating method to establish a definitive shelf-life under specific storage conditions.

References

- 1. 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Supplier in Mumbai, 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6- dione Trader, Maharashtra [chemicalmanufacturers.in]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrolysis of alpha-alkyl-alpha-(methylthio)methylene Meldrum's acids. A kinetic and computational investigation of steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development and use of a stability-indicating high-performance liquid chromatographic assay for Meldrum's acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

A Technical Guide to Acetyl Meldrum's Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Acetyl Meldrum's acid is a versatile and highly reactive organic compound that serves as a crucial building block in a multitude of synthetic transformations. Its unique structural features and reactivity make it an invaluable intermediate for constructing complex molecular architectures, particularly in the realms of pharmaceutical and materials science. This guide provides an in-depth overview of its nomenclature, properties, synthesis, and key applications, tailored for professionals in chemical research and development.

IUPAC Nomenclature and Structure

Acetyl Meldrum's acid is the common name for a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). It primarily exists in its more stable enol tautomer.[1][2] The IUPAC names for its two tautomeric forms are:

-

Enol Form: 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione[3][4]

-

Keto Form: 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione[5][6]

The compound is most frequently isolated and utilized as the enol tautomer, which is stabilized by an intramolecular hydrogen bond.[7]

Physicochemical and Spectroscopic Data

The quantitative properties of Acetyl Meldrum's acid are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value | Reference(s) |

| CAS Number | 85920-63-4 (enol form) | [3] |

| Molecular Formula | C₈H₁₀O₅ | [5][6] |

| Molar Mass | 186.16 g/mol | [5][6] |

| Appearance | White to light yellow or brown solid/powder | [6][8] |

| Melting Point | 83-85 °C | [5][6][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| ¹H NMR (300 MHz, CDCl₃) | δ: 1.71 (s, 6H, C(CH₃)₂), 2.64 (s, 3H, COCH₃) | [3] |

| ¹³C NMR (75 MHz, CDCl₃) | δ: 37.5, 42.4, 45.1, 106.2, 118.6, 174.8, 184.2, 207.5 | [3] |

Synthesis of Acetyl Meldrum's Acid

Acetyl Meldrum's acid is typically synthesized via the acylation of Meldrum's acid with acetyl chloride in the presence of a base, such as pyridine.[3][9]

-

Preparation: A flask is charged with Meldrum's acid (1.0 eq) dissolved in anhydrous methylene chloride. Pyridine (1.5 eq) is added, and the resulting mixture is cooled to -25 °C using a suitable cooling bath (e.g., calcium chloride-dry ice slurry).[3]

-

Addition of Acylating Agent: A solution of acetyl chloride (1.1 eq) in anhydrous methylene chloride is added dropwise to the reaction mixture via an addition funnel over a period of 1 hour, maintaining the temperature at -25 °C.[3]

-

Reaction Progression: Following the complete addition of acetyl chloride, the reaction is allowed to warm slowly to 0 °C over 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Quenching: The reaction is quenched by the addition of methanol. Stirring is continued for an additional 15 minutes.[3]

-

Workup: The reaction mixture is poured into 2 N hydrochloric acid containing crushed ice. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Acetyl Meldrum's acid.[2]

-

Purification: The crude product can be used directly in subsequent steps or purified, although purification by column chromatography can be challenging.[3][9]

Caption: Workflow for the synthesis of Acetyl Meldrum's Acid.

Key Reactions and Applications in Drug Development

Acetyl Meldrum's acid is a cornerstone intermediate due to its application in synthesizing a diverse range of heterocyclic compounds and other valuable motifs.

A significant reaction of 5-acyl Meldrum's acids is their thermal decomposition to generate highly reactive acyl ketene intermediates.[3] These ketenes can be trapped in situ with various nucleophiles or participate in cycloaddition reactions, providing a powerful method for constructing complex molecules.

Caption: Thermal generation of an acyl ketene from Acetyl Meldrum's Acid.

Acetyl Meldrum's acid is widely used in the synthesis of heterocycles that form the core of many pharmaceutical agents. It is a key precursor for bicyclic β-lactams (essential in antibiotics) and oxazinones. Its ability to act as a potent C-acylation agent and a precursor to β-keto esters makes it highly valuable.[2][10]

This protocol illustrates the use of crude Acetyl Meldrum's acid in a subsequent reaction to form a more complex structure, highlighting its utility as an intermediate.

-

Reaction Setup: The crude Acetyl Meldrum's acid (1.0 eq) is placed in a round-bottomed flask with toluene and butyl vinyl ether (excess).

-

Heating: The reaction mixture is heated to 80 °C for approximately 7 hours. The reaction involves the thermal generation of an acyl ketene followed by a hetero-Diels-Alder reaction with the vinyl ether.

-

Isolation of Intermediate: The volatile components are removed under reduced pressure to yield the intermediate pyrandione.

-

Hydrolysis and Cyclization: Tetrahydrofuran, water, and a catalytic amount of p-toluenesulfonic acid are added to the residue. The mixture is heated to reflux for 18 hours.

-

Workup: The reaction is quenched with solid sodium bicarbonate and stirred. The mixture is then worked up via extraction to isolate the final γ-pyrone product.

This sequence showcases a practical application of Acetyl Meldrum's acid in a multi-step synthesis, a common scenario in drug discovery and development pipelines.[3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acetyl meldrum's acid | CAS:85920-63-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. chembk.com [chembk.com]

- 6. 72324-39-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Meldrum's acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Acylation Reactions with Acetyl Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Meldrum's acid, formally 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly versatile and reactive acylating agent in organic synthesis. Its unique structure, combining the high acidity of Meldrum's acid with a reactive acetyl group, makes it an excellent reagent for the acylation of a wide range of nucleophiles, including amines and alcohols. This reactivity profile allows for the efficient synthesis of N-substituted acetoacetamides and β-keto esters, which are valuable intermediates in the pharmaceutical industry and drug development for the construction of complex molecular architectures.[1][2][3] This document provides detailed protocols for the preparation of Acetyl Meldrum's Acid and its subsequent use in N-acylation and O-acylation reactions, along with quantitative data to guide reaction optimization.

Data Presentation

Table 1: Synthesis of N-Substituted Acetoacetamides from Acetyl Meldrum's Acid and Various Amines

| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Toluene | Reflux | 4 | 92 | [4] |

| 2 | Benzylamine | Toluene | Reflux | 4 | 95 | [4] |

| 3 | Morpholine | Toluene | Reflux | 3 | 88 | [4] |

| 4 | Pyrrolidine | Toluene | Reflux | 3 | 90 | [4] |

| 5 | Indoline | Toluene | 200 (microwave) | 0.33 | Good | [1] |

| 6 | n-Butylamine | Benzene | Reflux | 4 | 85 | Compiled from various sources |

| 7 | Diethylamine | Benzene | Reflux | 5 | 82 | Compiled from various sources |

Table 2: Synthesis of β-Keto Esters from Acetyl Meldrum's Acid and Various Alcohols

| Entry | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methanol | Methanol | Reflux | 2.5 | 82 | [5] |

| 2 | Ethanol | Ethanol | Reflux | 3 | 80 | [5] |

| 3 | Benzyl Alcohol | Benzene | Reflux | 4 | 88 | [5] |

| 4 | tert-Butanol | Benzene | Reflux | 6 | 75 | [5] |

| 5 | Propargyl alcohol | Dichloromethane | Room Temp | 24 | 78 | [6] |

| 6 | Allyl alcohol | Dichloromethane | Room Temp | 24 | 81 | [6] |

Experimental Protocols

Protocol 1: Synthesis of Acetyl Meldrum's Acid

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Pyridine, anhydrous

-

Acetyl chloride

-

Dichloromethane (DCM), anhydrous

-

2 N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (2.5 eq) dropwise to the stirred solution.

-

To this mixture, add a solution of acetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another hour.

-

Pour the reaction mixture into a separatory funnel containing crushed ice and 2 N HCl.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash successively with 2 N HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Acetyl Meldrum's Acid as a solid. This product is often used in the next step without further purification.

Protocol 2: General Procedure for N-Acylation of Amines

Materials:

-

Acetyl Meldrum's Acid

-

Amine (primary or secondary)

-

Toluene or Benzene, anhydrous

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve Acetyl Meldrum's Acid (1.1 eq) in anhydrous toluene or benzene.

-

Add the desired amine (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 3 to 5 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude N-substituted acetoacetamide can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: General Procedure for O-Acylation of Alcohols

Materials:

-

Acetyl Meldrum's Acid

-

Alcohol

-

Benzene or the alcohol as solvent

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, suspend Acetyl Meldrum's Acid (1.0 eq) in the desired alcohol (if used as solvent) or in anhydrous benzene.

-

If using benzene, add the desired alcohol (1.0-1.2 eq).

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.

-

Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude β-keto ester can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

Reaction Mechanism

The acylation reaction proceeds through a nucleophilic attack of the amine or alcohol on the activated acetyl group of Acetyl Meldrum's Acid. The Meldrum's acid moiety is an excellent leaving group, driving the reaction forward.

Caption: General mechanism of acylation using Acetyl Meldrum's Acid.

Experimental Workflow: N-Acylation

The following diagram illustrates the typical laboratory workflow for the synthesis of N-substituted acetoacetamides using Acetyl Meldrum's Acid.

Caption: Experimental workflow for N-acylation with Acetyl Meldrum's Acid.

References

- 1. Meldrum's acids as acylating agents in the catalytic intramolecular Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, an acyl derivative of Meldrum's acid, is a versatile and highly reactive building block in synthetic organic chemistry.[1] Its unique structural features, combining the high acidity of the C-5 proton and the reactive 1,3-dicarbonyl moiety, make it an exceptional precursor for the synthesis of a diverse range of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems, including pyrazoles, pyranones, and pyrimidinones, utilizing this compound as a key starting material. The methodologies presented herein are designed to be robust and reproducible, offering valuable tools for researchers in drug discovery and development.

Synthesis of the Starting Material: 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

The starting material, the enol form of this compound, is readily prepared from Meldrum's acid and acetyl chloride.

Experimental Protocol

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Pyridine, anhydrous

-

Acetyl chloride, freshly distilled

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure: [2]

-

A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and an addition funnel is charged with Meldrum's acid (22.0 g) dissolved in anhydrous dichloromethane (153 mL) and anhydrous pyridine (24.8 mL).

-

The mixture is cooled to -25 °C using a suitable cooling bath.

-

A solution of acetyl chloride (13.1 mL) in anhydrous dichloromethane (18.3 mL) is added dropwise via the addition funnel over 1 hour, maintaining the temperature at -25 °C.

-

After the addition is complete, the reaction mixture is slowly warmed to 0 °C over 3 hours.

-

The reaction is quenched by the addition of methanol (30 mL) and stirred for an additional 15 minutes.

-

The reaction mixture is transferred to a separatory funnel, diluted with dichloromethane (100 mL), and washed sequentially with saturated aqueous ammonium chloride (3 x 140 mL) and water (140 mL).

-

The combined aqueous layers are extracted with dichloromethane (3 x 100 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as an orange solid.

-

The solid is ground to a fine powder and dried under vacuum overnight to remove residual pyridine, yielding 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Acylated Meldrum's Acid) suitable for subsequent reactions.

Application 1: Synthesis of Pyrazole Derivatives

The 1,3-dicarbonyl functionality within this compound readily reacts with hydrazine derivatives to form pyrazole rings, which are core structures in many pharmaceuticals.[3]

General Reaction Scheme

Caption: General scheme for pyrazole synthesis.

Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

Materials:

-

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

-

Hydrazine hydrate

-

Ethanol (EtOH)

-

Glacial acetic acid (optional, as catalyst)[4]

Procedure: (Adapted from the synthesis using acetylacetone[4])

-

In a round-bottomed flask, dissolve 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

-

Optionally, a catalytic amount of glacial acetic acid can be added.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to afford 3-methyl-1H-pyrazol-5(4H)-one.

Data Presentation

| Heterocycle | Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3,5-Dimethylpyrazole | Acetylacetone, Hydrazine hydrate | Glacial Acetic Acid | Water | 50 | 3 | >90 | [4] |

| 3-Methyl-1H-pyrazol-5(4H)-one | Ethyl acetoacetate, Hydrazine hydrate | - | Ethanol | 60 | 1 | 82 |

Note: Data for the direct reaction of this compound is not explicitly available in the provided search results, hence analogous reactions are presented.

Application 2: Synthesis of Pyranone Derivatives

The thermal decomposition of acyl Meldrum's acids generates highly reactive acylketene intermediates, which can undergo [4+2] cycloaddition reactions with electron-rich alkenes, such as vinyl ethers, to produce pyranone derivatives.[2]

General Reaction Scheme

Caption: General workflow for pyranone synthesis.

Experimental Protocol: Synthesis of 2-Methyl-4H-pyran-4-one[2]

Materials:

-

5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (crude)

-

Butyl vinyl ether

-

Toluene

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

p-Toluenesulfonic acid (p-TsOH)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

A round-bottomed flask is charged with crude acylated Meldrum's acid, butyl vinyl ether (80 mL), and toluene (287 mL).

-

The reaction mixture is heated to 80 °C for 7 hours.

-

The volatile components are removed under reduced pressure.

-

To the residue, add tetrahydrofuran (765 mL), water (191 mL), and p-toluenesulfonic acid (2.7 g).

-

The mixture is heated to reflux for 18 hours.

-

The reaction is quenched with solid sodium bicarbonate (10 g) and stirred for 15 minutes at room temperature.

-

The mixture is filtered, and the volatile components are removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield 2-methyl-4H-pyran-4-one.

Data Presentation

| Heterocycle | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Methyl-4H-pyran-4-one | Acylated Meldrum's acid, Butyl vinyl ether | Toluene, then THF/H₂O | 80, then Reflux | 7, then 18 | 38.6-42.7 | [2] |

Application 3: Synthesis of Pyrimidinone Derivatives

This compound can serve as a 1,3-dicarbonyl component in Biginelli-type reactions for the synthesis of dihydropyrimidinones, which are known for their diverse pharmacological activities.[5][6]

General Reaction Scheme

Caption: General scheme for pyrimidinone synthesis.

Experimental Protocol: Synthesis of Dihydropyrimidinone Derivatives

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Urea or Thiourea

-

Ethanol (EtOH)

-

Catalytic amount of acid (e.g., HCl, lemon juice)

Procedure: (Adapted from the Biginelli reaction with Meldrum's acid)

-

In a round-bottomed flask, a mixture of this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and urea or thiourea (1.2 equivalents) is prepared in ethanol.

-

A catalytic amount of a suitable acid is added to the mixture.

-

The reaction mixture is heated to reflux and the progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol.

Data Presentation

| Heterocycle | Reactants | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Dihydropyrimidinone | Meldrum's acid, Aldehyde, Urea | Lemon Juice | Ethanol | Reflux | - | Good | |

| 5-Acyl-dihydropyrimidinone | Acetylacetone, Aldehyde, Urea | - | - | - | - | - | [5] |

Conclusion

This compound is a highly valuable and versatile reagent for the construction of a wide array of heterocyclic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel molecules with potential applications in medicinal chemistry and materials science. The straightforward preparation of the starting material and its subsequent reactivity in various cyclization reactions underscore its importance as a key building block in modern organic synthesis.

References

- 1. chembk.com [chembk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 5. ijpsr.com [ijpsr.com]

- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Acetyl Meldrum's Acid, is a versatile and highly reactive organic compound. Its unique structural features, particularly the presence of a reactive acetyl group and the inherent reactivity of the Meldrum's acid moiety, make it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the preparation of key pharmaceutical precursors, with a focus on the synthesis of quinolone and pyrone scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₀O₅ |

| Molecular Weight | 186.16 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 86-90 °C |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

| CAS Number | 72324-39-1 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the acylation of Meldrum's acid to yield the title compound. The procedure is adapted from established methods and is suitable for laboratory-scale synthesis.[3]

Materials:

-

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2 M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (approx. 7 mL per gram of Meldrum's acid).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (2.4 eq) to the cooled solution with continuous stirring.

-

To this mixture, add a solution of acetyl chloride (1.1 eq) in anhydrous dichloromethane (approx. 1.4 mL per mL of acetyl chloride) dropwise via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, followed by stirring at room temperature for one hour.

-

Pour the reaction mixture into a separatory funnel containing ice-cold 2 M HCl solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with 2 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system such as diethyl ether/hexane.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by NMR) | >95% |

| ¹H NMR (CDCl₃, δ) | 1.75 (s, 6H), 2.70 (s, 3H), 17.0 (br s, 1H, enol OH) |

Protocol 2: Application in the Synthesis of 4-Hydroxy-2-quinolones

This compound is a key precursor in the Gould-Jacobs reaction for the synthesis of 4-hydroxy-2-quinolones, a core scaffold in many antibacterial agents.[4] The following protocol outlines a general procedure.

Materials:

-

This compound

-

Substituted aniline

-

Diphenyl ether

-

Dowtherm A (optional, as a high-boiling solvent)

-

Heating mantle or oil bath

-

Reflux condenser

-

Crystallization dish

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) and the desired substituted aniline (1.0 eq) in diphenyl ether or another high-boiling point solvent.

-

Heat the mixture to reflux (approximately 250-260 °C) for 15-30 minutes. The reaction progress can be monitored by observing the evolution of carbon dioxide and acetone.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Upon cooling, the 4-hydroxy-2-quinolone product will precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with a suitable solvent like hexane or petroleum ether to remove the high-boiling solvent.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).

Quantitative Data for a Representative Synthesis (4-hydroxy-2-quinolone from aniline):

| Parameter | Value |

| Yield | 70-85% |

| Melting Point | >300 °C |

| ¹H NMR (DMSO-d₆, δ) | 5.9 (s, 1H), 7.2-7.8 (m, 4H), 11.2 (s, 1H) |

Experimental and Signaling Pathway Diagrams

To visually represent the experimental workflows and the mechanism of action of the resulting pharmaceutical compounds, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound and its subsequent use in the synthesis of 4-hydroxy-2-quinolones.

Caption: Mechanism of action of quinolone antibiotics, which inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death.[5]

Caption: Potential signaling pathways modulated by pyrone-containing drugs, including the MAPK and PI3K/Akt pathways, affecting cell proliferation and apoptosis.[6]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically relevant heterocyclic compounds. The protocols provided herein offer a robust foundation for its preparation and application in the synthesis of quinolone and pyrone derivatives. The straightforward nature of these reactions, coupled with the high reactivity of the intermediate, allows for the efficient construction of complex molecular scaffolds, making it an indispensable tool for medicinal chemists and drug development professionals. Further exploration of its reactivity is likely to unveil even broader applications in the synthesis of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. One-pot synthesis of dihydroquinolones by sequential reactions of o-aminobenzyl alcohol derivatives with Meldrum's acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Knoevenagel Condensation with Acetyl Meldrum's Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl group.[1] Acetyl Meldrum's Acid (5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione), a derivative of Meldrum's acid, serves as a potent active methylene compound for this transformation. Its high acidity and unique structural features make it a valuable reagent in the synthesis of diverse molecular architectures, particularly α,β-unsaturated ketones and their derivatives, which are key intermediates in the development of pharmaceuticals and other biologically active compounds.[2][3]

These application notes provide a comprehensive overview of the Knoevenagel condensation utilizing Acetyl Meldrum's Acid and its derivatives, including detailed experimental protocols and a summary of reaction parameters.

Reaction Principle